1-(4-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Übersicht
Beschreibung
1-(4-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that has been studied extensively in scientific research due to its potential applications in medicine and other fields.
Wissenschaftliche Forschungsanwendungen
Theoretical Studies
- Tautomerism Analysis : Computational studies on derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one, including 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, provide insights into tautomerism. These studies, conducted using various computational methods, help in understanding the most stable tautomeric forms of these compounds (Pérez Medina et al., 2006).
Structural Studies
- Crystal Structure Analysis : Multinuclear magnetic resonance spectroscopy and crystal structure studies on tetrahydroindazolone derivatives, including 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, enable the establishment of the most stable tautomers. This includes understanding their bonding and arrangement in crystalline forms (Claramunt et al., 2006).
Synthetic Chemistry Applications
- Synthesis of Novel Opioid Receptor Agonists : 1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been identified as novel opioid receptor agonists. Structural modifications of these derivatives have led to potent MOR/KOR agonists with potential analgesic effects (Cheng et al., 2014).
- Ritter Reaction Derivatization : The compound 7-Azido-3,6,6-trimethyl-1-(pyridin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes specific reactions like copper-catalyzed 1,3-dipolar cycloaddition and Ritter reaction, leading to derivatives with medicinal chemistry significance (Greitāns et al., 2018).
Charge Density Studies
- Intermolecular Interactions Analysis : Charge density studies of related compounds, like 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4Hindol-4-one, reveal weak intermolecular interactions such as C-H...O, C-H...π, π...π, C-H...F, and C-F...F-C. These insights contribute to understanding the structural and electronic properties of related indazolones (Chopra et al., 2006).
Regioselective Construction Techniques
- Efficient Synthesis of Derivatives : 1,5,6,7-Tetrahydro-4H-indazol-4-one derivatives, including 3,6,6-trimethyl variants, can be synthesized using a one-pot, three-component system. This method involves a domino sequence of reactions, demonstrating an efficient pathway for creating structurally diverse derivatives (Wang et al., 2018).
Novel Heterocyclic System Synthesis
- Creating New Heterocyclic Compounds : The synthesis and reactions of certain indazolone derivatives lead to novel spiro[indazole-5,3′-pyrazole] and related derivatives. These reactions, involving 1,3-dipolar cycloaddition, demonstrate the potential for creating new heterocyclic systems for various applications (Ren et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-10-15-13(8-16(2,3)9-14(15)20)19(18-10)12-6-4-11(17)5-7-12/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXUIACSVOPXCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.